

Commercial Sourcing and Synthetic Guide for 2-(Allyloxy)aniline

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Compound of Interest

Compound Name: 2-(Allyloxy)aniline

Cat. No.: B049392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a detailed synthetic protocol for **2-(Allyloxy)aniline**, a valuable building block in organic synthesis and medicinal chemistry. This document is intended to serve as a practical resource for researchers in academic and industrial settings.

Commercial Suppliers

While a comprehensive price comparison is subject to fluctuation and direct quotation, the following table summarizes the readily available commercial sources for research-grade **2-(Allyloxy)aniline** (CAS Number: 27096-64-6). It is recommended to contact the suppliers directly for current pricing and availability.

Supplier	Product Code/CAS Number	Available Quantities	Purity	Notes
LGC Standards	TRC-A561750	25 mg, 100 mg, 250 mg	Not specified	-
Santa Cruz Biotechnology	sc-230583 / 27096-64-6	Inquire	Not specified	-
BLD Pharm	27096-64-6	Inquire	Not specified	-
Hoffman Fine Chemicals	HFC-35634 / 27096-64-6	Inquire	Not specified	-

Synthetic Protocol: O-Allylation of 2-Aminophenol

For laboratories preferring to synthesize **2-(Allyloxy)aniline** in-house, a reliable three-step procedure starting from 2-aminophenol is outlined below. This method involves the protection of the amine, allylation of the phenol, and subsequent deprotection.

Experimental Methodology

Step 1: Protection of the Amino Group (Formation of N-Benzylidene-2-hydroxyaniline)

- In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-aminophenol (1 equivalent) in toluene.
- Add benzaldehyde (1.1 equivalents) to the solution.
- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the imine formation.
- Remove the toluene under reduced pressure to yield the crude N-benzylidene-2-hydroxyaniline, which can be used in the next step without further purification.

Step 2: Allylation of the Hydroxyl Group (Formation of N-Benzylidene-**2-(allyloxy)aniline**)

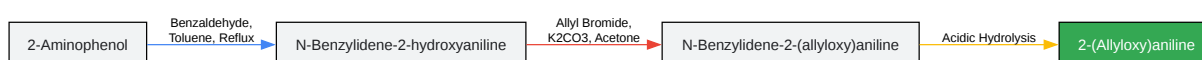
- Dissolve the crude N-benzylidene-2-hydroxyaniline from the previous step in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).
- Add potassium carbonate (K_2CO_3 , 1.5 equivalents) to the solution as a base.
- To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Deprotection of the Amino Group (Hydrolysis to **2-(Allyloxy)aniline**)

- Dissolve the N-benzylidene-**2-(allyloxy)aniline** in a mixture of an organic solvent (e.g., ethanol) and an acidic aqueous solution (e.g., 1M HCl).
- Stir the mixture at room temperature. The hydrolysis of the imine can be monitored by TLC.
- Once the reaction is complete, neutralize the solution with a base (e.g., sodium bicarbonate).
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the final product, **2-(Allyloxy)aniline**.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of **2-(Allyloxy)aniline** from 2-aminophenol.



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Caption: Synthetic pathway for **2-(Allyloxy)aniline**.

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